![molecular formula C21H22N4O3 B5162708 N~1~-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-[(4-METHOXYBENZOYL)AMINO]BENZAMIDE CAS No. 6063-11-2](/img/structure/B5162708.png)
N~1~-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-[(4-METHOXYBENZOYL)AMINO]BENZAMIDE
Overview
Description
N~1~-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-[(4-METHOXYBENZOYL)AMINO]BENZAMIDE is a compound that features an imidazole ring, a benzamide moiety, and a methoxybenzoyl group. Imidazole-containing compounds are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, pharmacology, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-[(4-METHOXYBENZOYL)AMINO]BENZAMIDE typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia.
Attachment of the Propyl Chain: The propyl chain is introduced via a nucleophilic substitution reaction, where 3-bromopropylamine reacts with the imidazole ring.
Coupling with Benzamide: The final step involves coupling the imidazole derivative with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N~1~-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-[(4-METHOXYBENZOYL)AMINO]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogen gas and a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, various alkyl halides.
Major Products
Oxidation: Imidazole N-oxide.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
N~1~-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-[(4-METHOXYBENZOYL)AMINO]BENZAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of N1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-[(4-METHOXYBENZOYL)AMINO]BENZAMIDE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as acetylcholinesterase.
Pathways Involved: Inhibition of enzyme activity, leading to the disruption of biological processes.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole moiety.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole structure.
Uniqueness
N~1~-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-[(4-METHOXYBENZOYL)AMINO]BENZAMIDE is unique due to its combination of an imidazole ring with a methoxybenzoyl group, which imparts specific chemical and biological properties not found in other imidazole derivatives .
Biological Activity
N~1~-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methoxybenzoyl)amino]benzamide is a synthetic compound that belongs to the class of benzimidazole derivatives, which have garnered significant attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of this compound is C18H22N4O2, with a molecular weight of approximately 342.4 g/mol. The compound features an imidazole ring, which is known for its role in various biological processes.
Antimicrobial Activity
Benzimidazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures demonstrate potent activity against both Gram-positive and Gram-negative bacteria as well as fungi. For example, compounds derived from benzimidazole frameworks have been reported to inhibit bacterial growth with minimum inhibitory concentrations (MICs) ranging from 12.5 to 250 µg/ml against various pathogens, including Staphylococcus aureus and Escherichia coli .
Compound | MIC against S. aureus | MIC against E. coli | MIC against C. albicans |
---|---|---|---|
Compound 1 | 50 µg/ml | 100 µg/ml | 250 µg/ml |
Compound 2 | 62.5 µg/ml | 50 µg/ml | 250 µg/ml |
This compound | TBD | TBD | TBD |
Anticancer Activity
Benzimidazole derivatives are also recognized for their anticancer potential. Recent studies indicate that similar compounds exhibit cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . For instance, certain benzimidazole-based compounds have shown promising results in inhibiting tumor growth in preclinical models.
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of benzimidazole derivatives, which may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The anti-inflammatory activity can contribute to the therapeutic efficacy of these compounds in treating chronic inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Imidazole Ring : The presence of the imidazole moiety is crucial for antimicrobial activity.
- Substituents on the Benzamide : The methoxy group at the para position enhances lipophilicity and may improve bioavailability.
- Alkyl Chain Length : Variations in the alkyl chain length can affect the potency and selectivity of the compound towards specific biological targets.
Case Studies
Several studies have evaluated the biological activities of benzimidazole derivatives similar to this compound:
- Antimicrobial Evaluation : A study assessed a series of benzimidazole derivatives for their antimicrobial efficacy using broth microdilution methods. Compounds with similar structures demonstrated significant antibacterial activity against S. aureus and E. coli, highlighting the potential of these derivatives in developing new antibiotics .
- Anticancer Studies : Research involving a library of benzimidazole derivatives showed that certain analogs exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-[(4-methoxybenzoyl)amino]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-28-17-9-7-16(8-10-17)20(26)24-19-6-3-2-5-18(19)21(27)23-11-4-13-25-14-12-22-15-25/h2-3,5-10,12,14-15H,4,11,13H2,1H3,(H,23,27)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVKTZMJCZOEMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCCCN3C=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20387204 | |
Record name | N-[3-(1H-Imidazol-1-yl)propyl]-2-(4-methoxybenzamido)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20387204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6063-11-2 | |
Record name | N-[3-(1H-Imidazol-1-yl)propyl]-2-(4-methoxybenzamido)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20387204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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